N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-benzofuran-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O5/c1-26-17-8-7-15(11-18(17)27-2)23-12-14(10-20(23)24)22-21(25)19-9-13-5-3-4-6-16(13)28-19/h3-9,11,14H,10,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFTHLFRSMXOSOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC4=CC=CC=C4O3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran-2-carboxylic acid derivative, which is then coupled with the appropriate pyrrolidinone derivative under specific reaction conditions. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts like DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes selective oxidation at multiple sites:
-
Benzofuran ring : Controlled oxidation with potassium permanganate (KMnO₄) in acidic conditions introduces hydroxyl groups at the C3 position of the benzofuran moiety.
-
Methoxy groups : Strong oxidants like ceric ammonium nitrate (CAN) convert methoxy substituents on the phenyl ring to quinone structures.
Table 1: Oxidation Reaction Conditions and Outcomes
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| KMnO₄ | H₂SO₄, 60°C | C3-hydroxylated benzofuran | 65–72% |
| CAN | Acetonitrile, RT | Quinone derivative | 58% |
Reduction Reactions
Reductive modifications target the amide and pyrrolidinone groups:
-
Amide reduction : Lithium aluminum hydride (LiAlH₄) reduces the carboxamide to a secondary amine, yielding N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-benzofuran-2-methanamine.
-
Pyrrolidinone ring : Catalytic hydrogenation (H₂/Pd-C) saturates the pyrrolidinone ring to a pyrrolidine, altering conformational flexibility.
Table 2: Reduction Protocols
| Reagent/Catalyst | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | THF, reflux | Secondary amine | 80% |
| H₂/Pd-C | EtOH, 50 psi | Pyrrolidine analog | 75% |
Substitution Reactions
Nucleophilic aromatic substitution occurs at the dimethoxyphenyl group under strongly basic conditions. For example:
-
Demethylation : BBr₃ selectively removes methyl groups from methoxy substituents, forming catechol derivatives .
-
Halogenation : Electrophilic bromination (Br₂/FeBr₃) introduces bromine at the para position of the benzofuran ring .
Amide Bond Cleavage and Transamidation
The carboxamide bond undergoes hydrolysis or transamidation:
-
Acid hydrolysis : HCl (6M) cleaves the amide bond, releasing 1-benzofuran-2-carboxylic acid and the pyrrolidinyl amine.
-
Transamidation : A two-step, one-pot protocol using Boc₂O/DMAP followed by aminolysis with primary amines generates diverse analogs (e.g., alkyl or aryl amines) .
Table 3: Transamidation Efficiency with Selected Amines
| Amine | Conditions | Yield |
|---|---|---|
| Benzylamine | Toluene, 60°C | 88% |
| Cyclohexylamine | Toluene, 60°C | 76% |
Arylation and Cross-Coupling Reactions
The benzofuran core participates in direct C–H arylation via palladium catalysis:
-
Suzuki–Miyaura coupling : Using Pd(PPh₃)₄ and aryl boronic acids, aryl groups are introduced at the C3 position of benzofuran .
Table 4: Cross-Coupling Reaction Parameters
| Aryl Boronic Acid | Catalyst | Product | Yield |
|---|---|---|---|
| 4-Methoxyphenyl | Pd(PPh₃)₄ | C3-arylated derivative | 70% |
Key Mechanistic Insights
-
Amide bond stability : The carboxamide resists hydrolysis under neutral conditions but is labile in strong acids/bases due to resonance destabilization.
-
Steric effects : Bulky substituents on the pyrrolidinone ring hinder nucleophilic attacks at the amide carbonyl .
Research Implications
These reactions enable the synthesis of analogs for structure-activity relationship (SAR) studies, particularly in medicinal chemistry contexts targeting enzymes or receptors . For example, transamidation products show enhanced bioavailability in preliminary pharmacokinetic assays .
Scientific Research Applications
Antimicrobial Activity
Research has indicated that benzofuran derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its efficacy against various pathogens, particularly as part of a series of benzofuran derivatives that have shown promise in combating bacterial infections, including those caused by Mycobacterium tuberculosis and other resistant strains .
Anticancer Properties
The benzofuran moiety is known for its anticancer activities. In silico studies have demonstrated that compounds similar to N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-benzofuran-2-carboxamide can act as inhibitors of key enzymes involved in cancer progression . For instance, derivatives have been screened for their ability to inhibit polyketide synthase, which is crucial for the survival of Mycobacterium tuberculosis .
Neuroprotective Effects
Benzofuran derivatives have also been studied for their neuroprotective effects, particularly in relation to Alzheimer's disease. The structural characteristics of this compound may contribute to its ability to modulate amyloid-beta aggregation, a hallmark of Alzheimer's pathology .
Anti-inflammatory Properties
The compound has shown potential anti-inflammatory effects, which are critical in treating various chronic diseases. Studies have indicated that benzofuran derivatives can inhibit inflammatory pathways, providing a basis for their use in conditions characterized by excessive inflammation .
Study on Antitubercular Activity
In a recent study focusing on the antitubercular activity of benzofuran derivatives, compounds were synthesized and evaluated against Mycobacterium tuberculosis. The results indicated that certain derivatives exhibited significant inhibitory activity, with binding affinities comparable to standard treatments. The study highlighted the importance of the benzofuran structure in enhancing pharmacological efficacy against tuberculosis .
Neuroprotective Mechanisms
Another case study explored the neuroprotective mechanisms of benzofuran-based compounds in models of Alzheimer’s disease. The findings suggested that these compounds could inhibit amyloid-beta aggregation and promote neuronal survival through multiple pathways, including antioxidant mechanisms and modulation of neuroinflammatory responses .
Mechanism of Action
The mechanism of action of N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: The 3,4-dimethoxyphenyl group in the target compound contrasts with the 4-fluorophenyl in analogs , suggesting divergent electronic and steric profiles. The 5-oxopyrrolidin-3-yl moiety in the target compound replaces the 3-dimethylaminopropyl chain in analogs, reducing basicity and altering spatial orientation for receptor engagement.
Functional Group Variations :
- The carboxamide in the target compound versus carbonitrile or N-oxide derivatives in analogs impacts hydrogen-bonding capacity and metabolic pathways. Carboxamides are prone to hydrolysis, whereas nitriles may undergo cytochrome P450-mediated oxidation .
The 3-dimethylaminopropyl chain in analogs introduces tertiary amine functionality, enhancing aqueous solubility at physiological pH.
Research Findings and Implications
For instance:
- Dissolution Testing: Analogs with fluorophenyl and dimethylaminopropyl groups require stringent dissolution criteria, indicating formulation challenges linked to solubility .
- Crystallographic Refinement : The use of SHELXL for small-molecule refinement implies that the target compound’s analogs may adopt defined conformations critical for activity.
Biological Activity
N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-benzofuran-2-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action of this compound, highlighting relevant research findings and case studies.
Compound Overview
- Chemical Name: this compound
- Molecular Formula: C21H24N2O4
- Molecular Weight: 368.43 g/mol
- LogP: 2.3307
- Polar Surface Area: 55.982 Ų
Synthesis
The synthesis of this compound typically involves multi-step reactions. The initial steps focus on forming the pyrrolidine ring followed by the introduction of the benzofuran moiety. The synthetic pathway can be summarized as follows:
-
Formation of Pyrrolidine Ring:
- Reagents: 3,4-dimethoxyphenylacetonitrile and ethyl acetoacetate.
- Conditions: Catalytic piperidine in ethanol under reflux.
-
Coupling with Benzofuran:
- The reaction involves nucleophilic substitution to attach the benzofuran carboxamide group.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Enzyme Inhibition: The compound has shown potential as an inhibitor of certain enzymes, including α-glucosidase, which is crucial in carbohydrate metabolism. In vitro assays reported IC50 values significantly lower than standard inhibitors like acarbose, indicating a strong inhibitory effect .
Case Studies and Research Findings
- Inhibition Studies:
- Toxicity Assays:
Comparative Analysis
To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:
| Compound Name | IC50 (μM) | Mechanism of Action |
|---|---|---|
| Acarbose | 750 | α-glucosidase inhibitor |
| Compound 12c | 40.7 | Competitive α-glucosidase inhibitor |
| This compound | TBD | TBD |
Q & A
Basic: What synthetic methodologies are recommended for synthesizing N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves coupling a benzofuran-2-carboxylic acid derivative with an amine-containing pyrrolidinone intermediate. Key steps include:
- Activation of the carboxyl group : Use coupling agents like DCC (dicyclohexylcarbodiimide) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst .
- Solvent selection : Dichloromethane (DCM) or DMF under reflux (50–60°C) for 24–48 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.
Optimization : Adjust molar ratios (1:1.2 for amine:carboxylic acid), monitor reaction progress via TLC or HPLC, and employ microwave-assisted synthesis to reduce reaction time .
Basic: Which analytical techniques are most effective for characterizing purity and structural integrity?
Answer:
- Spectroscopy :
- Chromatography :
- Mass spectrometry : ESI-MS to verify molecular ion [M+H]⁺.
Advanced: How can single-crystal X-ray diffraction (SCXRD) resolve structural ambiguities in polymorphic forms?
Answer:
- Crystallization : Slow evaporation from ethanol/water mixtures to obtain diffraction-quality crystals .
- Data collection : Use a diffractometer (Mo Kα radiation, λ = 0.71073 Å) at 100 K.
- Refinement : Process data with SHELXL (for small molecules) or SHELXPRO (macromolecular interfaces) to model hydrogen bonding and torsional angles .
- Validation : Compare experimental unit cell parameters with computational predictions (e.g., Mercury CSD) to identify polymorphic discrepancies .
Advanced: How do substituent modifications at the 3,4-dimethoxyphenyl group affect bioactivity?
Answer:
- Structure-Activity Relationship (SAR) :
- Experimental design : Synthesize analogs, test in vitro assays (e.g., enzyme inhibition), and correlate logP values (HPLC-derived) with activity trends .
Advanced: How can contradictions between computational solubility predictions and experimental data be resolved?
Answer:
- Validation strategies :
- Data reconciliation : Check for polymorphic forms (via PXRD) that may alter solubility profiles .
Basic: What protocols ensure accurate quantification in pharmacokinetic studies?
Answer:
- Sample preparation : Plasma protein precipitation with acetonitrile (1:3 v/v).
- LC-MS/MS : Use a C8 column, isocratic elution (methanol:0.1% formic acid), and MRM transitions for quantification .
- Calibration : Spiked standards (1–1000 ng/mL) with deuterated internal controls.
Advanced: What intermolecular interactions stabilize the crystal lattice?
Answer:
- Hydrogen bonding : Analyze SCXRD data for N-H···O=C interactions between the pyrrolidinone and benzofuran moieties .
- π-π stacking : Measure centroid distances (3.5–4.0 Å) between dimethoxyphenyl and benzofuran rings using Mercury software .
- Van der Waals forces : Map close contacts (<4.0 Å) in the lattice with PLATON .
Advanced: How to design in vivo studies to evaluate anti-hyperlipidemic activity?
Answer:
- Model selection : High-fat diet-induced hyperlipidemic rodents (rats/mice) .
- Dosing : Administer 10–50 mg/kg orally for 4 weeks; control with statins.
- Endpoints : Measure serum LDL, HDL, and triglycerides via enzymatic assays.
- Tissue analysis : Histopathology of liver sections to assess lipid accumulation .
Advanced: What computational tools predict metabolic stability and CYP450 interactions?
Answer:
- Software : Use Schrödinger’s ADMET Predictor or StarDrop’s P450 Module.
- Parameters : Calculate topological polar surface area (TPSA < 80 Ų) for membrane permeability and CYP3A4/2D6 inhibition scores .
- Validation : Compare with in vitro microsomal assays (human liver microsomes + NADPH) .
Advanced: How to troubleshoot low yields in large-scale synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
